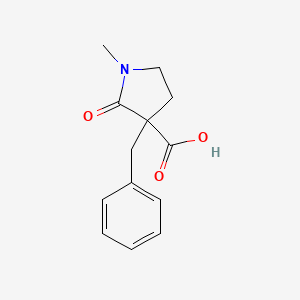

3-Benzyl-1-methyl-2-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

3-benzyl-1-methyl-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-14-8-7-13(11(14)15,12(16)17)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCMAFCOTKGLPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-methyl-2-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of N-benzyl-N-methylglycine with an appropriate reagent can lead to the formation of the desired pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-methyl-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antiviral Activity

Research has indicated that compounds similar to 3-benzyl-1-methyl-2-oxopyrrolidine-3-carboxylic acid may exhibit antiviral properties. For instance, a study identified novel amino acid inhibitors of influenza virus neuraminidase, highlighting the potential of pyrrolidine derivatives in antiviral drug design . The mechanism of action typically involves the inhibition of viral enzymes, which are crucial for the replication of viruses.

Anticancer Properties

Another area of interest is the anticancer activity of related pyrrolidine compounds. A study demonstrated that certain derivatives exhibited significant cytotoxic effects against A549 human lung cancer cells . The structure-dependent activity suggests that modifications to the pyrrolidine ring can enhance its efficacy against cancer cell viability, making it a candidate for further drug development.

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of this compound can be achieved through various chemical reactions involving benzylation and carboxylation processes. One notable method involves the reaction of substituted benzyl halides with pyrrolidine derivatives followed by hydrolysis and decarboxylation to yield the target compound . This method is significant for producing high-purity compounds necessary for pharmacological testing.

Chemical Stability and Reactivity

The compound's stability under physiological conditions is crucial for its application in drug formulations. Studies on related compounds have shown that the presence of specific substituents can enhance stability and solubility, which are essential for effective drug delivery systems . Understanding these properties allows researchers to optimize formulations for better therapeutic outcomes.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-methyl-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed to highlight key differences in substituents, synthetic routes, and analytical profiles:

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid (Compound A)

- Key Features :

- Benzodioxol group at position 4.

- Ureido-methyl substituent with a trifluoromethylphenyl moiety.

- Higher molecular complexity due to multiple functional groups.

- Analytical Data :

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (Compound B)

- Key Features :

- Simpler structure lacking a benzyl group.

- Ketone at position 5 instead of position 2.

- Identifiers :

1-(4-FLUORO-PHENYL)-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID (1,3-BENZODIOXOL-5-YLMETHYL)-AMIDE (Compound C)

- Key Features :

- Fluorophenyl and benzodioxol-methyl substituents.

- Amide group replaces the carboxylic acid.

- Structural Data :

- Functional Implications :

Benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate (Compound D)

- Key Features: Benzyl ester at position 1. Amino group at position 3.

- Synthetic Data :

Data Tables

Table 1: Structural Comparison

Research Findings

- Substituent Effects: The benzyl group in the target compound likely increases lipophilicity, enhancing membrane permeability compared to Compound B .

- Synthetic Challenges :

Biological Activity

3-Benzyl-1-methyl-2-oxopyrrolidine-3-carboxylic acid (also referred to as 1-benzyl-3-methyl-5-oxopyrrolidine-3-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its potential therapeutic applications.

The compound has the molecular formula and features a pyrrolidine ring with a carboxylic acid functional group. Its structure is characterized by the presence of a benzyl group and a methyl substituent, which may influence its biological activity and pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as alkylation and cyclization. Various synthetic routes have been documented, including the use of benzyl halides in the formation of the benzylated product from pyrrolidine derivatives .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to augment the efficacy of established chemotherapeutic agents by interfering with multidrug resistance (MDR) pathways in cancer cells. The compound acts as a competitive antagonist of NMDA receptors, which are implicated in various cancer types, including hepatocellular carcinoma (HCC) and breast cancer .

Table 1: Summary of Biological Activities

Neuroprotective Effects

The compound's role as an NMDA receptor antagonist suggests potential neuroprotective effects. By modulating excitatory neurotransmission, it may help in conditions characterized by excessive glutamate signaling, such as neurodegenerative diseases .

Beta-secretase Inhibition

Inhibitory activity against beta-secretase (BACE1) has also been reported for related compounds, indicating that this compound could be explored for therapeutic strategies against Alzheimer's disease .

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

- Hepatocellular Carcinoma : In murine models, treatment with the compound alongside sorafenib led to increased drug accumulation within tumor cells, effectively overcoming MDR mechanisms .

- Neurodegenerative Models : Preliminary studies suggest that compounds with similar structures may reduce neuroinflammation and protect neuronal cells from excitotoxicity .

Q & A

Q. What are the recommended synthetic routes for 3-Benzyl-1-methyl-2-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A practical approach involves multi-step synthesis starting with pyrrolidine derivatives. For example, diastereoselective methods using methyl esters as intermediates (e.g., methyl 3-aryl-5-oxopyrrolidine-2-carboxylates) can be adapted. Key steps include:

- Cyclization : Use β-keto esters or amides to form the pyrrolidine ring.

- Substitution : Introduce benzyl and methyl groups via nucleophilic alkylation under inert conditions (e.g., N₂ atmosphere).

- Acid Hydrolysis : Convert ester intermediates to carboxylic acids using HCl or H₂SO₄ in aqueous/organic biphasic systems.

Optimization includes varying catalysts (e.g., Lewis acids like ZnCl₂) and temperatures (60–100°C) to improve diastereoselectivity and yield .

Q. How should researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : Combine spectroscopic and computational tools:

- NMR : Analyze coupling constants (e.g., ) in H NMR to identify axial/equatorial proton arrangements. For example, equatorial protons typically show larger coupling constants (~8–10 Hz).

- Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers.

- X-ray Crystallography : Confirm absolute configuration if crystalline derivatives (e.g., salt forms) are obtainable .

Q. What analytical techniques are critical for verifying the purity and stability of this compound during storage?

- Methodological Answer :

- HPLC-MS : Monitor degradation products (e.g., hydrolyzed esters or oxidized pyrrolidine rings) using reverse-phase C18 columns and mobile phases with 0.1% formic acid.

- FTIR : Track carbonyl peaks (C=O stretches at ~1700–1750 cm⁻¹) to detect keto-enol tautomerization or hydrolysis.

- Stability Studies : Store samples under nitrogen at –20°C, and periodically test for purity under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the benzyl group in modulating the compound’s reactivity or biological activity?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs with substituted benzyl groups (e.g., electron-withdrawing -NO₂ or electron-donating -OCH₃) and compare reaction kinetics (e.g., via stopped-flow spectroscopy).

- DFT Calculations : Model transition states to assess steric/electronic effects of substituents on reaction barriers.

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., protease targets) to correlate structure-activity relationships .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions for derivatives of this compound?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature H NMR to detect conformational exchange broadening (e.g., ring puckering in pyrrolidine).

- Solvent Effects : Re-run calculations with explicit solvent models (e.g., COSMO-RS) to improve agreement with experimental shifts.

- 2D NMR : Use NOESY/ROESY to identify through-space interactions that validate computational geometries .

Q. How can researchers design stability-indicating assays to evaluate degradation pathways under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C.

- LC-HRMS : Identify degradation products (e.g., decarboxylation or lactam formation) via high-resolution mass matching.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB IDs for proteases).

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and key residue interactions.

- Free Energy Perturbation : Calculate binding affinity changes for mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.